(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
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Overview
Description
The description of a compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or function of the compound in biological or chemical systems.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound. Computational methods can also be used to predict the structure.Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.Scientific Research Applications
1. Enzyme Inhibition Studies
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid and its derivatives have been studied for their potential as enzyme inhibitors. For instance, the synthesis of 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives, closely related to the compound , has been shown to yield inhibitors of alpha-mannosidases (Moreno‐Vargas & Vogel, 2003).
2. Antibacterial Agent Development
Related chemical structures have been investigated for their antibacterial properties. A study described the synthesis of 7-diazabicycloalkylquinolones, showing promise as antibacterial agents for veterinary medicine (McGuirk et al., 1992).
3. Molecular Structure Analysis
The molecular structures of compounds similar to (Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid, such as 2,3-diazabicyclo[2.2.1]hept-2-ene, have been determined through electron diffraction, providing insights into the geometry of these molecules (Chiang et al., 1975).
4. Complexation Studies
Research has also explored the complexation of similar structures with p-sulfonatocalix[4]arene, demonstrating the significance of spherical shape complementarity in molecular recognition (Bakirci et al., 2005).
5. Reaction Mechanisms
Studies have delved into the reaction mechanisms of related compounds, such as the rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, providing valuable information on the chemical behaviors of these complex structures (Kobayashi et al., 1992).
6. Synthesis and Applications
Further research includes the synthesis of related compounds and exploring their applications. For example, the synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid as a precursor for substrates in polymerization studies (Schueller et al., 1996).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis.
Please note that the availability of this information depends on how extensively the compound has been studied. For a less-known compound, some or all of this information might not be available. If you have a specific compound that you know has been widely studied, I could try to find more specific information.
properties
CAS RN |
64192-56-9 |
---|---|
Product Name |
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid |
Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,4S,5R)-1-[(E)-oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-8-11-14-20-15-17(18(16-20)21-22-20)12-9-6-7-10-13-19(23)24/h2-3,6,9,17-18H,4-5,7-8,10-16H2,1H3,(H,23,24)/b3-2+,9-6-/t17-,18+,20-/m1/s1 |
InChI Key |
SRIZDZJPKIYUPZ-ACGFIOGVSA-N |
Isomeric SMILES |
C/C=C/CCCCC[C@@]12C[C@H]([C@H](C1)N=N2)C/C=C\CCCC(=O)O |
SMILES |
CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O |
Canonical SMILES |
CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O |
synonyms |
9α,11α-azoprosta-5Z,13E-dien-1-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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